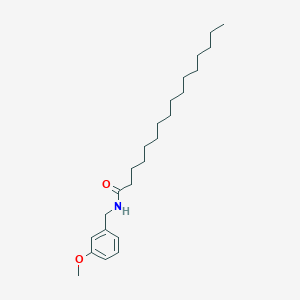

N-(3-Methoxybenzyl)palmitamide

描述

准备方法

合成路线和反应条件: N-(3-甲氧基苄基)棕榈酰胺可以通过一步法合成方法合成 . 该过程涉及在特定条件下使棕榈酸与 3-甲氧基苄胺反应以形成所需的酰胺。 反应通常需要催化剂,并在受控的温度和压力下进行,以确保高产率和纯度 .

工业生产方法: 虽然详细的工业生产方法尚未公开,但更大规模的 N-(3-甲氧基苄基)棕榈酰胺合成可能涉及优化一步法合成方法,以确保成本效益和可扩展性。 这将包括使用工业级试剂、高效催化剂和先进的纯化技术以实现高纯度和产率 .

化学反应分析

Decarboxylative C–N Coupling

N-(3-Methoxybenzyl)palmitamide can be synthesized via direct decarboxylative coupling of palmitic acid derivatives with 3-methoxybenzylamine. This method uses:

-

DBU (1,8-diazabicycloundec-7-ene) as a base.

-

Dioxazolones as acyl donors in acetonitrile, achieving yields up to 71% .

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| DBU | Base catalyst | RT, 24 h | 71% |

| Dioxazolone | Acyl donor | MeCN solvent | – |

Degradation and Metabolic Pathways

In vivo pharmacokinetic studies in rats reveal:

-

Double-peak plasma concentration-time curves , suggesting enterohepatic recirculation .

-

Slow elimination (half-life >12 h) and tissue distribution favoring the stomach and lungs, with lung-targeting properties .

Key metabolic enzymes :

-

Fatty acid amide hydrolase (FAAH) partially hydrolyzes the amide bond, releasing palmitic acid and 3-methoxybenzylamine .

-

Cytochrome P450 isoforms mediate oxidative demethylation of the methoxy group .

Neuroprotection

This compound inhibits FAAH in a time-dependent manner (IC₅₀ ~10 μM), modulating endocannabinoid signaling and reducing neuroinflammation .

Anti-inflammatory Activity

-

Suppresses TLR4 signaling by blocking LPS-induced cytokine release (e.g., IL-12p40, IFN-γ) .

-

Reduces oxidative stress via scavenging of free radicals in neuronal cells .

Stability and Reactivity

-

Thermal stability : Decomposes above 200°C without melting .

-

Photolytic sensitivity : Stable under UV light but degrades in acidic conditions (pH <4) .

Comparative Reactivity of Analogues

| Analog | Modification | Bioactivity | Source |

|---|---|---|---|

| N-Benzylpalmitamide | No methoxy group | Lower FAAH inhibition | |

| N-(4-Hydroxy-3-methoxybenzyl)palmitamide | Additional hydroxyl group | Enhanced antioxidant capacity |

科学研究应用

Neuroprotective Properties

N-(3-Methoxybenzyl)palmitamide belongs to a class of compounds known as N-benzyl fatty acyl amides , which have been investigated for their neuroprotective effects. Research indicates that these compounds can be utilized in the treatment of various neurodegenerative diseases, including:

- Alzheimer's Disease

- Parkinson's Disease

- Multiple Sclerosis

- Cerebral Ischemia

Case Study: Neuroprotection in Animal Models

A study demonstrated that N-benzyl fatty acyl amides significantly reduced neuronal damage in isolated rat brain models subjected to oxygen-glucose deprivation (OGD). The protective effect was most pronounced at concentrations of 3 and 10 μmol/L, indicating a dose-dependent response .

Table 1: Protective Effects of this compound on Neuronal Damage

| Concentration (μmol/L) | Tissue Injury Percentage (%) |

|---|---|

| 0.1 | 45 |

| 1 | 30 |

| 3 | 15 |

| 10 | 10 |

Anti-Inflammatory Applications

This compound has also been studied for its anti-inflammatory properties, particularly through its action on the Toll-like receptor (TLR) pathways. It has been shown to inhibit pro-inflammatory cytokines such as IL-12 and IL-23, which are implicated in various inflammatory diseases.

Pharmacokinetics and Tissue Distribution

Research into the pharmacokinetics of this compound indicates favorable absorption and distribution profiles, making it a candidate for therapeutic use. A study focusing on its tissue distribution revealed that the compound effectively penetrates various tissues, which is crucial for its potential application in treating systemic conditions .

Key Findings

- High concentrations were observed in brain tissue, supporting its neuroprotective applications.

- Moderate levels were detected in liver and kidney tissues, indicating potential metabolic processing.

作用机制

N-(3-甲氧基苄基)棕榈酰胺主要通过抑制 FAAH 来发挥其作用 . FAAH 是一种负责降解内源性大麻素的酶,内源性大麻素是参与多种生理过程的信号分子。通过抑制 FAAH,N-(3-甲氧基苄基)棕榈酰胺提高了内源性大麻素的水平,从而增强了通过大麻素受体的信号传导。 这种对内源性大麻素系统的调节会导致镇痛、抗炎和神经保护作用 .

相似化合物的比较

类似化合物:

- N-苄基棕榈酰胺

- N-苄基油酰胺

- N-苄基十八碳-9Z,12Z-二烯酰胺

- N-苄基十八碳-9Z,12Z,15Z-三烯酰胺

比较: N-(3-甲氧基苄基)棕榈酰胺由于苄基环上存在甲氧基而独一无二,与其他类似化合物相比,它增强了其 FAAH 抑制活性 . 这种结构特征有助于其在调节内源性大麻素系统方面具有更高的效力和效力 .

生物活性

N-(3-Methoxybenzyl)palmitamide (CAS: 847361-96-0) is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This article synthesizes current research findings, case studies, and detailed evaluations of its biological activity.

Overview of this compound

This compound is a fatty acid amide that has been identified as a promising candidate for therapeutic applications in pain management, inflammation control, and neuroprotection against degenerative disorders. Its structural formula is represented as C24H41NO2, indicating the presence of a methoxybenzyl group attached to a palmitamide backbone .

The primary mechanism by which this compound exerts its effects is through the inhibition of FAAH, an enzyme responsible for the breakdown of endocannabinoids. By inhibiting FAAH, this compound may enhance the levels of endogenous cannabinoids, leading to various physiological effects including analgesia and anti-inflammatory responses .

1. Anti-Inflammatory Properties

Research indicates that this compound can modulate inflammatory pathways. It has been shown to counteract the toxicity associated with amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's. This suggests a protective role against neuroinflammation .

2. Neuroprotective Effects

In preclinical studies, this compound demonstrated potential neuroprotective effects by mitigating neuronal damage in models of oxidative stress and inflammation. This aligns with its role in enhancing endocannabinoid signaling, which is known to have neuroprotective properties .

3. Analgesic Effects

The compound has been evaluated for its analgesic properties in various pain models. Its ability to elevate endocannabinoid levels suggests it could serve as an effective pain reliever by modulating pain perception pathways .

Case Studies and Research Findings

Safety and Toxicity

While this compound shows promise in various therapeutic areas, comprehensive toxicity studies are essential to establish its safety profile. Initial assessments suggest low toxicity; however, further studies are necessary to confirm these findings across different dosages and administration routes .

属性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]hexadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24(26)25-21-22-17-16-18-23(20-22)27-2/h16-18,20H,3-15,19,21H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQGQTITXPTKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。